Anitrazafen

概要

説明

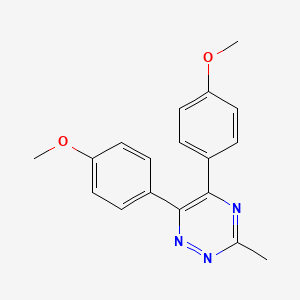

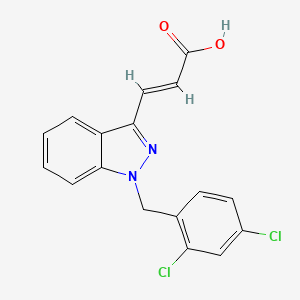

Anitrazafen is a drug that displays COX-2 inhibitor activity . It has the IUPAC name 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine . Its molecular formula is C18H17N3O2 and its molar mass is 307.353 g·mol−1 .

Synthesis Analysis

The synthesis of Anitrazafen involves several steps. The process starts with a slurry of methyltriphenylphosphonium bromide in dry tetrahydrofuran at -35° C. Then, n-butyl lithium is added over a 15-minute period. The reaction mixture is stirred for one hour. After that, a solution of 3-chloro-5,6-bis(4-methoxyphenyl)-1,2,4-triazine in tetrahydrofuran is added to the reaction mixture at -35° to -40° C. The reaction mixture is allowed to warm to ambient temperature and is stirred overnight. A solution of sodium carbonate in water is added dropwise to the reaction mixture which then is heated at reflux for 3 hours .

Molecular Structure Analysis

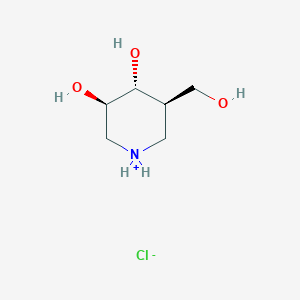

The 3D chemical structure image of Anitrazafen is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Anitrazafen include the reaction with n-butyllithium and sodium carbonate in tetrahydrofuran and water .

Physical And Chemical Properties Analysis

Anitrazafen has a molecular formula of C18H17N3O2 and a molar mass of 307.353 g·mol−1 . More detailed physical and chemical properties would require specific experimental measurements .

科学的研究の応用

Pharmacokinetics and Metabolism

- Anitrazafen demonstrates rapid absorption from the gastrointestinal tract when administered orally to rats. The pharmacokinetics of Anitrazafen reveal high distribution volumes and extensive metabolism. The primary mechanism of biotransformation includes oxidative O-demethylation leading to various metabolites. Biliary excretion is the major route of elimination for these metabolites (Sullivan, Miller, Stark, & Wood, 1981).

Role in Drug Development and Research Chemicals Market

- Anitrazafen's structure and pharmacological profile have stimulated research in new drug development, especially in the context of 'research chemicals' and new psychoactive substances (NPS). Compounds like Anitrazafen, due to their unique pharmacological properties, have become subjects of interest in exploring treatment options for various conditions, including drug dependence and obesity (McLaughlin et al., 2017).

Influence on Anxiety and Depression Treatment

- Anitrazafen and similar compounds have been studied for their potential role in stabilizing mood and treating behavioral disturbances. Their pharmacodynamic properties, particularly in relation to serotonin and dopamine receptors, have made them candidates for examining new approaches to anxiety and depression treatment. Studies have explored how these compounds interact with neurotransmitter systems to exert anxiolytic and antidepressant effects (Bhattacharya, Bhattacharya, Sairam, & Ghosal, 2000).

Exploration in Neuropharmacology

- Anitrazafen's impact on various neuropharmacological processes, especially its interaction with receptors in the central nervous system (CNS), has been a topic of significant research. These studies aim to understand its efficacy and mechanism of action in treating CNS disorders and could inform the development of novel therapeutics for a range of neurological and psychiatric conditions (Maia, Tesch, & Fraga, 2012).

作用機序

Target of Action

Anitrazafen is primarily a COX-2 inhibitor . COX-2, or Cyclooxygenase-2, is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

As a COX-2 inhibitor, Anitrazafen works by blocking the COX-2 enzyme . This prevents the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting these mediators, Anitrazafen can reduce inflammation and associated pain.

Biochemical Pathways

Anitrazafen primarily affects the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain sensation, and fever generation.

Pharmacokinetics

Anitrazafen is well absorbed from the gastrointestinal tract . The metabolism of Anitrazafen is rapid and extensive, with biliary excretion being the major route of elimination . The most important mechanism of biotransformation is oxidative O-demethylation, with glucuronide or sulfate conjugates of two isomeric mono-O-demethylated and the di-O-demethylated analogues of Anitrazafen as metabolites .

Result of Action

The primary result of Anitrazafen’s action is the reduction of inflammation . By inhibiting the COX-2 enzyme and subsequently blocking the synthesis of prostaglandins, Anitrazafen can effectively reduce inflammation and associated symptoms such as pain and fever.

Action Environment

The action of Anitrazafen can be influenced by various environmental factors. For instance, the absorption and metabolism of Anitrazafen can be affected by the route of administration . Oral administration leads to rapid absorption and metabolism, while subcutaneous or topical administration results in slower absorption

Safety and Hazards

When handling Anitrazafen, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

特性

IUPAC Name |

5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNJXZZJFPCFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212454 | |

| Record name | Anitrazafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anitrazafen | |

CAS RN |

63119-27-7 | |

| Record name | Anitrazafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63119-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anitrazafen [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063119277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63119-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anitrazafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANITRAZAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y065P7MYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

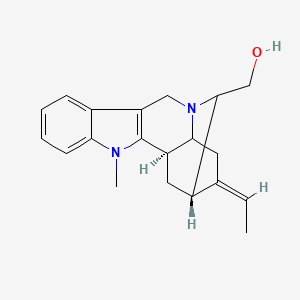

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1665035.png)

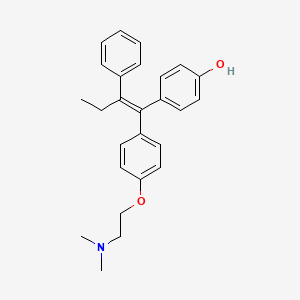

![2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-](/img/structure/B1665037.png)

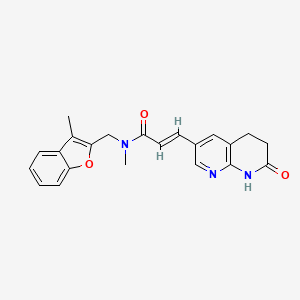

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1665044.png)